

# avoiding false positives in nitrosamine impurity testing

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Nitrosamine Impurity Testing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding false positives during nitrosamine impurity testing.

# **Troubleshooting Guide**

Issue: Detection of Nitrosamine Impurities at or Above the Limit of Quantification (LOQ) in a Batch.

Question: We have detected a nitrosamine impurity in our drug product. How can we determine if this is a true positive or a false positive?

#### Answer:

A detected nitrosamine may be a true impurity originating from the manufacturing process or degradation, or it could be a false positive generated during the analytical testing itself. A systematic investigation is crucial to determine the source.

**Troubleshooting Steps:** 



- Review the Analytical Method: Acidic conditions during sample preparation are a primary
  cause of artificial nitrosamine formation, leading to false positives. The presence of residual
  nitrites in excipients or the active pharmaceutical ingredient (API) can react with secondary
  or tertiary amines in the drug substance under the acidic pH of the mobile phase or sample
  diluent.[1]
- Blank Analysis: Test the blank solutions (diluents, mobile phases) to ensure they are free from nitrosamine contamination. Contamination can arise from solvents and other laboratory materials.[2]
- Use of Scavengers: To mitigate the risk of in-situ nitrosamine formation during analysis, incorporate a nitrosamine-inhibiting agent (scavenger) into the sample preparation workflow.
  - Vitamin E (α-tocopherol) and Ascorbic Acid (Vitamin C) are effective nitrite scavengers that can be added to the sample diluent.[1][3]
  - Re-analyze the sample with the added scavenger. A significant reduction or complete disappearance of the nitrosamine peak strongly suggests that the initial result was a false positive due to artifactual formation.
- pH Control: The formation of nitrosamines is often pH-dependent, with acidic conditions being favorable. Consider adjusting the pH of the sample preparation and chromatographic conditions to be neutral or basic, if compatible with the analyte and method.
- Method Orthogonality: Employ an alternative and orthogonal analytical technique to confirm the finding. For instance, if the initial detection was by LC-MS, a confirmation using GC-MS (for volatile nitrosamines) can provide additional evidence.
- Isotope-Labeled Internal Standards: Use isotope-labeled internal standards for each nitrosamine being tested. This can help to account for matrix effects and variations in ionization, improving the accuracy of quantification.

# Frequently Asked Questions (FAQs)

Q1: What are the most common sources of nitrosamine impurities in pharmaceutical products?

## Troubleshooting & Optimization





A1: Nitrosamine impurities can originate from various sources throughout the manufacturing process and shelf life of a drug product. Key sources include:

- API Synthesis: The use of certain reagents, solvents, and catalysts in the synthesis of the
  active pharmaceutical ingredient (API) can introduce secondary or tertiary amines and
  nitrosating agents.
- Excipients: Some common excipients may contain trace amounts of nitrites or nitrates, which can act as nitrosating agents.
- Manufacturing Process: Cross-contamination from shared equipment, the use of recovered solvents, and certain processing conditions like high temperatures can promote nitrosamine formation.
- Degradation: The drug substance itself may degrade over time, forming nitrosamine impurities, especially under specific storage conditions of temperature and humidity.
- Packaging Materials: Components of packaging materials can sometimes be a source of nitrosating agents.

Q2: Which analytical techniques are most suitable for nitrosamine impurity testing?

A2: Highly sensitive and selective analytical methods are required to detect the trace levels of nitrosamine impurities. The most commonly employed techniques are:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly sensitive method suitable for a broad range of nitrosamines, including those that are non-volatile or thermally labile.
- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is particularly effective for the analysis of volatile nitrosamines.
- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This method provides high mass accuracy and resolution, which is valuable for identifying unknown nitrosamine impurities and distinguishing them from isobaric interferences.

Q3: How can I prevent the formation of false positives during sample preparation?

# Troubleshooting & Optimization





A3: The primary strategy to prevent false positives is to inhibit the artificial formation of nitrosamines during the analytical workflow. This can be achieved by:

- Adding Scavengers: Incorporate antioxidants like ascorbic acid or vitamin E into your sample diluent to quench any residual nitrites.
- Controlling pH: Maintain a neutral or slightly basic pH during sample preparation and analysis, where feasible, to disfavor the nitrosation reaction.
- Using High-Purity Reagents: Utilize high-purity solvents and reagents to minimize the introduction of nitrite and amine contaminants.
- Avoiding Contaminated Materials: Be mindful of potential contamination from laboratory equipment and consumables.

Q4: What are the regulatory expectations for nitrosamine impurity testing?

A4: Regulatory agencies such as the US FDA and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceuticals. Key expectations include:

- Risk Assessment: Manufacturers are required to conduct a comprehensive risk assessment to identify the potential for nitrosamine formation in their products.
- Confirmatory Testing: If a risk is identified, confirmatory testing using validated analytical methods is necessary.
- Mitigation Strategies: If nitrosamines are detected above the acceptable intake (AI) limits,
   manufacturers must implement mitigation strategies to reduce the levels of these impurities.

# **Quantitative Data Summary**

The following table summarizes quantitative data related to sources of nitrosamine formation and the effectiveness of mitigation strategies.



| Parameter                         | Finding                                                                              | Concentration/Effe ctiveness                                                  | Reference |
|-----------------------------------|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|-----------|
| Nitrite in Excipients             | The nitrite content in various pharmaceutical excipients was analyzed.               | Ranged from                                                                   |           |
| Nitrite in Excipients             | Analysis of various excipients for nitrite content.                                  | Can be quantified down to 0.05 mg/kg (ppm).                                   | _         |
| Nitrite in Excipients             | Analysis of nitrite and nitrate in pharmaceutical additives.                         | High-sensitivity<br>analysis in the μg/L<br>range is possible.                |           |
| Effectiveness of<br>Ascorbic Acid | Reduction of nitrite<br>levels in a placebo<br>model after 7 days at<br>40°C/75% RH. | 1% ascorbic acid reduced nitrite levels by as much as 87%.                    |           |
| Effectiveness of Ascorbic Acid    | Reduction of nitrosamine formation in a model drug formulation.                      | 1% ascorbic acid led to a decrease of about 75% in nitrosamine concentration. |           |
| Effectiveness of Antioxidants     | Attenuation of NDMA formation in ranitidine.                                         | 1% ascorbic acid showed the highest NDMA attenuation at 96.98%.               |           |

# **Experimental Protocols LC-MS/MS Method for the Determination of Nitrosamine Impurities in Metformin**



This protocol is adapted from the US FDA method for the determination of eight nitrosamine impurities in metformin drug substance and drug product.

#### Instrumentation:

- HPLC or UHPLC system with a temperature-controlled autosampler and column.
- High-Resolution Mass Spectrometer (HRMS) with a heated electrospray ionization (HESI) source.

#### **Chromatographic Conditions:**

- Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Methanol.
- Gradient: A suitable gradient to separate the eight nitrosamines from metformin.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 10 μL.

#### Mass Spectrometry Conditions:

- Ionization Mode: Positive ESI.
- Resolution: ≥ 70,000.
- Scan Mode: Full MS / dd-MS2 (data-dependent fragmentation) or targeted SIM (Selected Ion Monitoring).
- Monitored m/z: The accurate m/z of the protonated molecular ion for each nitrosamine.

#### Sample Preparation (Drug Product):



- Crush a sufficient number of tablets to obtain a target concentration of 100 mg/mL of metformin API in methanol.
- Transfer the crushed powder to a 15 mL glass centrifuge tube.
- Add the appropriate volume of methanol and vortex for 1 minute.
- Shake the sample for 40 minutes using a mechanical shaker.
- Centrifuge the sample for 15 minutes at 4500 rpm.
- Filter the supernatant through a 0.22 μm PVDF syringe filter, discarding the first 1 mL.
- Transfer the filtered sample into an HPLC vial for analysis.

# GC-MS Headspace Method for Detection of NDMA in Valsartan

This protocol is based on the US FDA method for the detection of N-nitrosodimethylamine (NDMA) in valsartan drug substance and drug products.

#### Instrumentation:

 Gas Chromatography system with a Quadrupole Mass Spectrometry Detector and a Headspace Autosampler.

#### **Chromatographic Conditions:**

- GC Column: DB-Wax, 30 m x 0.25 mm, 0.5 μm, or equivalent.
- Inlet Temperature: 220 °C.
- · Carrier Gas: Helium.
- Column Flow: 3 mL/min.
- Split Ratio: 5:1.



• Oven Program: 70 °C for 4 min, then ramp at 20 °C/min to 240 °C, hold for 3.5 min.

#### Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI).
- Scan Mode: Selected Ion Monitoring (SIM).
- Monitored Ions for NDMA: m/z 74.1 (quantifier), 42.1 (qualifier).

#### Sample Preparation (Drug Substance):

- Accurately weigh 500 mg of Valsartan drug substance into a 20 mL headspace vial.
- Add 5 mL of DMSO to the vial.
- · Immediately cap and crimp the vial.
- Mix the sample solution using a vortex mixer.

## **Visualizations**





Click to download full resolution via product page

Caption: General experimental workflow for nitrosamine impurity testing.





Click to download full resolution via product page

Caption: Mechanism of false positive formation and mitigation strategy.





Click to download full resolution via product page

Caption: Key sources of nitrosamine contamination in pharmaceuticals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. resolian.com [resolian.com]
- 2. npra.gov.my [npra.gov.my]
- 3. dsm.com [dsm.com]
- To cite this document: BenchChem. [avoiding false positives in nitrosamine impurity testing].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8209989#avoiding-false-positives-in-nitrosamine-impurity-testing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com